(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative with a tert-butyl ester group at position 1 and a functionalized side chain at position 2. The side chain consists of an isopropylamine group linked to a 2-amino-acetyl moiety.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFPODCRYHLXNZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 333.43 g/mol. The compound's structure is characterized by the presence of an isopropyl amino group and a tert-butyl ester, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O3 |
| Molecular Weight | 333.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 864754-29-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator of various biochemical pathways, potentially impacting protein-ligand interactions and enzyme mechanisms. For instance, the compound's structural features allow it to engage with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies suggest that derivatives can suppress COX-2 activity, indicating potential use in managing inflammatory diseases .
- Neuroprotective Properties : The presence of the isopropyl amino group suggests neuroprotective capabilities, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further research in treating infections.
Case Studies
Several studies have explored the biological activities of related compounds:
- Anti-inflammatory Study : A study reported that pyrrolidine derivatives significantly reduced inflammation markers in animal models. The ED50 values for certain compounds were comparable to established anti-inflammatory drugs like indomethacin, demonstrating their potential therapeutic efficacy .
- Neuroprotection Research : Investigations into the neuroprotective effects of similar amino acid derivatives revealed their ability to enhance neuronal survival under stress conditions, suggesting a mechanism involving antioxidant activity .
- Enzyme Interaction Studies : Docking studies have shown that these compounds can selectively bind to Protein Tyrosine Phosphatases (PTPs), which play a role in insulin signaling pathways. This interaction could lead to improved insulin sensitivity, offering insights into diabetes management strategies.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C15H29N3O3
- Molecular Weight : 299.42 g/mol
- CAS Number : 864754-29-0
Its structure features a pyrrolidine ring that is functionalized with an amino-acetyl group and a tert-butyl ester, which contributes to its biological activity and solubility characteristics.
1.1. Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant effects. The structural modifications in (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds showed increased serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders .
1.2. Neuroprotective Effects
Studies have shown that certain pyrrolidine derivatives possess neuroprotective properties against oxidative stress and neuroinflammation. The tert-butyl ester group may enhance the lipophilicity of the compound, allowing for better blood-brain barrier penetration. In vitro assays revealed that these compounds can reduce neuronal cell death induced by excitotoxicity .
2.1. Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .
2.2. Chiral Synthesis
The compound is notable for its chiral center, which allows for the synthesis of enantiomerically pure substances. This property is particularly useful in pharmaceutical development where chirality can significantly influence drug efficacy and safety profiles .
3.1. Clinical Trials
Recent clinical trials have explored the efficacy of pyrrolidine derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies focus on the compound's ability to modulate neuroinflammatory responses and enhance cognitive function .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Acyl Chain Variation: The target compound and the analog in differ in the acyl group (acetyl vs. propionyl).
Sulfur-Containing Groups :
- Compounds in and incorporate sulfanylmethyl groups. The hydroxyl group in could improve solubility, while the amine in might enable further derivatization (e.g., conjugation). Sulfur atoms can influence redox properties or metal coordination.
Cyclopropyl and Carboxylic Acid :
Functional Properties:
- Solubility : The tert-butyl ester generally enhances lipophilicity, but polar groups (e.g., hydroxyl in , amine in ) can counterbalance this.
- Stability : The cyclopropyl group in may confer metabolic stability, while the acetyl/propionyl groups in the target and could be susceptible to enzymatic hydrolysis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves tert-butyl ester protection of the pyrrolidine nitrogen, followed by sequential functionalization. For example, tert-butyl esters are stabilized under basic conditions but cleaved under acidic conditions, making them ideal for stepwise synthesis . Key steps include:
- Use of Boc (tert-butoxycarbonyl) groups to protect amines during coupling reactions .
- Catalytic agents like DMAP (4-dimethylaminopyridine) and triethylamine to enhance acylation efficiency .
- Temperature control (0–20°C) to minimize side reactions during sulfonylation or alkylation .
- Critical Consideration : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR for verifying stereochemistry and tert-butyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for biological assays) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester .
- Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade the Boc group .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring impact biological activity or chemical reactivity?
- Methodological Answer :
- Comparative Studies : Synthesize both (S)- and (R)-isomers using chiral auxiliaries or asymmetric catalysis .
- Biological Assays : Test isomers in target-specific assays (e.g., enzyme inhibition) to correlate configuration with activity .
- Computational Modeling : Use molecular docking to predict binding affinity differences between stereoisomers .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. HOBt), solvents (e.g., DCM vs. THF), and temperatures .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-esterified intermediates) and adjust protecting groups .
- Reproducibility Protocols : Validate methods across multiple labs with standardized reagents .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Replace the isopropyl group with bulkier alkyl chains or aryl groups to probe steric effects .
- Functional Group Interplay : Introduce fluorophores or bioorthogonal handles (e.g., azides) for target engagement tracking .
- Data Integration : Combine SAR data with QSPR (Quantitative Structure-Property Relationship) models to predict novel analogs .
Q. What are the key considerations for using this compound in radiolabeling or isotopic studies?
- Methodological Answer :
- Isotope Introduction : Incorporate 18F or 3H at the acetyl or tert-butyl moiety via late-stage labeling .
- Stability Testing : Assess radiolabeled compound stability in physiological buffers (e.g., PBS, pH 7.4) .
- In Vivo Validation : Use micro-PET imaging to evaluate biodistribution and metabolic clearance .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., SPR vs. fluorescence polarization) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
